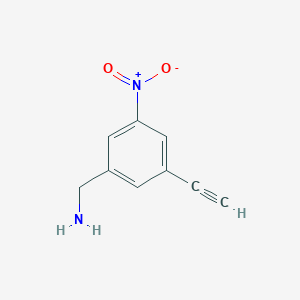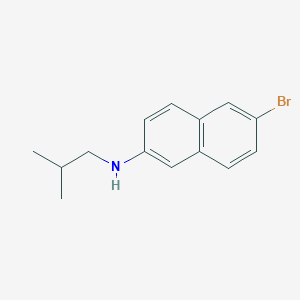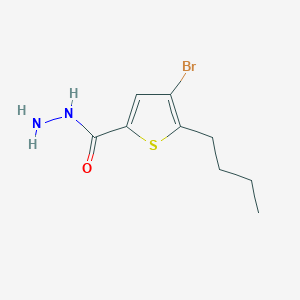
5'-Azido-2',5'-dideoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Azido-2’,5’-dideoxycytidine: is a nucleoside analog that has garnered attention for its potential applications in antiviral therapies. This compound is characterized by the presence of an azido group at the 5’ position and the absence of hydroxyl groups at the 2’ and 5’ positions of the sugar moiety. Its unique structure allows it to interfere with viral replication processes, making it a valuable tool in biomedical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 5’-Azido-2’,5’-dideoxycytidine typically involves the modification of cytidine derivatives. One common method starts with the octadiynyl derivative of cytidine, which undergoes a series of reactions to introduce the azido group at the 5’ position . The reaction conditions often involve the use of copper(I)-promoted “click” chemistry, which facilitates the cyclization and introduction of the azido group .
Industrial Production Methods: : While specific industrial production methods for 5’-Azido-2’,5’-dideoxycytidine are not widely documented, the principles of nucleoside analog synthesis can be applied. These methods generally involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated synthesizers and purification systems can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: : 5’-Azido-2’,5’-dideoxycytidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Cyclization Reactions: The compound can form intramolecular cyclic structures, which are useful in the synthesis of macrocycles.
Common Reagents and Conditions
Copper(I) Catalysts:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, which are commonly used in nucleoside synthesis.
Major Products
Cyclic Nucleosides: Formed through intramolecular cyclization reactions.
Substituted Nucleosides: Resulting from substitution reactions involving the azido group.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 5’-Azido-2’,5’-dideoxycytidine is used as a precursor in the synthesis of various nucleoside analogs.
Biology: : In biological research, this compound is used to study the mechanisms of viral replication and to develop antiviral therapies. It has shown promise in inhibiting the replication of viruses such as HIV and Hepatitis B.
Medicine: : The primary medical application of 5’-Azido-2’,5’-dideoxycytidine is in antiviral therapy. It acts as a chain terminator during viral DNA synthesis, effectively inhibiting viral replication.
Industry: : In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its ability to inhibit viral replication makes it a valuable component in the formulation of antiviral medications.
Wirkmechanismus
5’-Azido-2’,5’-dideoxycytidine exerts its effects by incorporating into the viral DNA during replication. The azido group at the 5’ position prevents the addition of further nucleotides, effectively terminating the DNA chain. This mechanism inhibits viral replication and reduces the viral load in infected cells . The compound primarily targets the viral reverse transcriptase enzyme, which is responsible for synthesizing viral DNA from RNA templates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy.
Lamivudine (3TC): A nucleoside analog with a sulfur atom in place of the oxygen atom in the sugar ring.
Uniqueness: : 5’-Azido-2’,5’-dideoxycytidine is unique due to the presence of the azido group at the 5’ position, which provides distinct chemical properties and mechanisms of action compared to other nucleoside analogs. Its ability to form cyclic structures and participate in “click” chemistry reactions further distinguishes it from similar compounds .
Eigenschaften
Molekularformel |
C9H12N6O3 |
|---|---|
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
4-amino-1-[5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)13-7)8-3-5(16)6(18-8)4-12-14-11/h1-2,5-6,8,16H,3-4H2,(H2,10,13,17) |
InChI-Schlüssel |
BYOFOXNPSZKEAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)







